N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
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Overview
Description
N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a cycloheptyl group attached to an aminomethyl moiety, which is further connected to a tetrahydronaphthalene carboxamide structure. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the cycloheptanone, which undergoes reductive amination with formaldehyde and ammonia to form the aminocycloheptane. This intermediate is then reacted with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid chloride under basic conditions to yield the desired carboxamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the reductive amination step and continuous flow reactors for the subsequent acylation step. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in an appropriate solvent, followed by crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The aminocycloheptyl group is believed to interact with certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Aminocyclohexyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- N-[(1-Aminocyclooctyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Uniqueness
N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c20-19(11-5-1-2-6-12-19)14-21-18(22)17-10-9-15-7-3-4-8-16(15)13-17;/h9-10,13H,1-8,11-12,14,20H2,(H,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRNJMSVALKEEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CC3=C(CCCC3)C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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